Ziprasidone Sulfoxide

Description

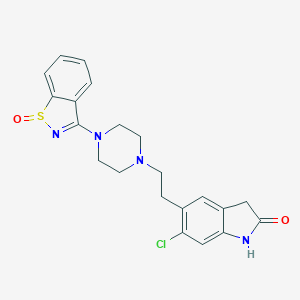

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYQWGUKBVTGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580482 | |

| Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188797-80-0 | |

| Record name | Ziprasidone sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIPRASIDONE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Mechanisms and Kinetics of Ziprasidone Sulfoxide Formation

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a crucial role in the metabolism of a vast array of compounds, including ziprasidone (B1663615). The formation of ziprasidone sulfoxide (B87167) is a direct result of oxidative processes catalyzed by these enzymes.

Definitive Role of CYP3A4 in S-Oxidation of Ziprasidone

Extensive research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the S-oxidation of ziprasidone, leading to the formation of ziprasidone sulfoxide. nih.govfrontiersin.orgnih.govrsc.orgjpn.ca This oxidative metabolic route is one of the primary pathways for ziprasidone clearance in the human body. nih.govfrontiersin.orgnih.gov Studies utilizing human liver microsomes and recombinant enzymes have confirmed that CYP3A4 is the major contributor to the oxidative metabolism of ziprasidone. nih.govpsychopharmacologyinstitute.comfda.gov In fact, it has been suggested that CYP3A4 is solely responsible for the formation of CYP-mediated ziprasidone metabolites. rsc.org The formation of this compound, a major metabolite, is a direct consequence of CYP3A4-mediated oxidation. nih.govfrontiersin.org

The significance of CYP3A4 in this metabolic pathway is underscored by the fact that less than one-third of ziprasidone's total metabolic clearance is mediated by cytochrome P450 catalyzed oxidation, with CYP3A4 being the primary enzyme in this fraction. psychopharmacologyinstitute.comfda.govclevelandclinicmeded.com

Kinetic Analysis of this compound Formation by CYP3A4

To understand the efficiency and capacity of CYP3A4 to metabolize ziprasidone into this compound, researchers have conducted kinetic analyses. These studies determine key parameters that describe the enzyme-substrate interaction.

The kinetics of this compound formation by CYP3A4 are often described using the Michaelis-Menten model. This model provides two critical parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km suggests a higher affinity. Vmax represents the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate.

In vitro studies have determined the apparent Michaelis-Menten parameters for the formation of this compound. One study reported an apparent Km of 235 microM and a Vmax of 1.14 nmol/mg protein/min for the formation of the major metabolite, this compound (measured as the sum of sulfoxide and sulphone). nih.gov Another investigation focusing on the CYP3A4.1 variant found a Km value of 5.04 ± 1.96 μM and a Vmax of 28.98 ± 4.56 pmol/min/pmol. nih.gov It is important to note that variations in experimental conditions and the specific CYP3A4 variant being studied can lead to different reported kinetic values. nih.gov

Table 1: Michaelis-Menten Parameters for this compound Formation by CYP3A4

| Parameter | Value | Source |

|---|---|---|

| Apparent Km | 235 µM | nih.gov |

| Apparent Vmax | 1.14 nmol/mg protein/min | nih.gov |

| Km (CYP3A4.1) | 5.04 ± 1.96 µM | nih.gov |

| Vmax (CYP3A4.1) | 28.98 ± 4.56 pmol/min/pmol | nih.gov |

Minor Contributions of Other Cytochrome P450 Isoforms (e.g., CYP1A2)

While CYP3A4 is the primary catalyst, some evidence suggests a minor role for other CYP isoforms in ziprasidone metabolism. Specifically, CYP1A2 may contribute to the oxidative metabolism of ziprasidone, although to a much lesser extent than CYP3A4. psychopharmacologyinstitute.comfda.govclevelandclinicmeded.com However, other research indicates that ziprasidone is not a substrate for other studied isoforms, reinforcing the predominant role of CYP3A4. nih.govrsc.org

Non-P450 Enzymatic Contributions to Ziprasidone Metabolism (for contextual differentiation)

Aldehyde Oxidase-Mediated Reductive Pathways

A substantial portion of ziprasidone metabolism, estimated to be approximately two-thirds, proceeds through a reductive pathway catalyzed by the cytosolic enzyme aldehyde oxidase. nih.govpsychopharmacologyinstitute.comfda.govresearchgate.net This pathway is distinct from the oxidative metabolism by CYP enzymes and leads to different metabolites, such as S-methyl-dihydroziprasidone. psychopharmacologyinstitute.comdrugbank.com The involvement of two separate and significant enzyme systems, CYP3A4 and aldehyde oxidase, is a key feature of ziprasidone's metabolic profile. nih.govnih.govfda.govdrugbank.com

In Vitro Experimental Models for Mechanistic Elucidation

To understand the intricacies of this compound formation, various in vitro experimental models are employed. These systems allow for the detailed investigation of enzymatic mechanisms and kinetics in a controlled environment.

Human Liver Microsomal Investigations

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism. They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. scispace.com Studies using HLMs have been instrumental in elucidating the formation of this compound.

Research has identified three primary CYP-mediated metabolites of ziprasidone in HLMs: this compound, ziprasidone sulfone, and oxindole (B195798) acetic acid. nih.govrsc.org The formation of this compound is a major metabolic route. nih.govresearchgate.net Kinetic analyses in HLMs have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound (often measured as the sum of the sulfoxide and its further oxidized product, the sulfone). One study reported an apparent Km of 235 µM and a Vmax of 1.14 nmol/mg protein/min. nih.govnih.gov Another investigation found a Km of 7.67 ± 3.54 μM and a Vmax of 0.74 ± 0.23 pmol/min/µg. nih.gov The variability in these values can be attributed to differences in experimental conditions and the specific pool of human liver microsomes used.

| Parameter | Value | Reference |

|---|---|---|

| Apparent Km | 235 µM | nih.govnih.gov |

| Apparent Vmax | 1.14 nmol/mg protein/min | nih.govnih.gov |

| Apparent Km | 7.67 ± 3.54 μM | nih.gov |

| Apparent Vmax | 0.74 ± 0.23 pmol/min/µg | nih.gov |

Rat Liver Microsome Studies

Rat liver microsomes (RLMs) are frequently used in preclinical drug metabolism studies to provide comparative data and initial insights into metabolic pathways. scispace.com Similar to human studies, investigations with RLMs have demonstrated the metabolism of ziprasidone. nih.gov

In a comparative study, the kinetic parameters for ziprasidone metabolism were determined in RLMs. The Km for ziprasidone was found to be 10.02 ± 4.53 μM, with a Vmax of 1.16 ± 0.22 pmol/min/µg. nih.gov These findings, when compared to HLM data, can reveal interspecies differences in metabolic capacity, which may be attributed to variations in CYP3A activity between rats and humans. nih.gov The major metabolite identified in incubations with rat hepatic cytosolic fractions was a product of reductive cleavage, highlighting a different primary pathway in this subcellular fraction compared to the oxidative pathways in microsomes. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Km | 10.02 ± 4.53 μM | nih.gov |

| Vmax | 1.16 ± 0.22 pmol/min/µg | nih.gov |

Recombinant Enzyme Systems (e.g., CYP3A4 Baculosomes)

To definitively identify the specific enzyme responsible for a metabolic reaction, recombinant enzyme systems are invaluable. These systems, such as baculosomes, are microsomes prepared from insect cells that have been genetically engineered to express a single human P450 isoform, like CYP3A4. thermofisher.com This allows for the study of a specific enzyme's activity in isolation, without interference from other metabolizing enzymes. thermofisher.com

Studies utilizing recombinant human CYP3A4 have confirmed its primary role in the formation of this compound. nih.govnih.govnih.gov Microsomes containing recombinant human CYP3A4 were shown to catalyze the conversion of ziprasidone to both this compound and ziprasidone sulfone. nih.gov Kinetic analysis in a recombinant CYP3A4.1 incubation system determined a Vmax of 28.98 ± 4.56 pmol/min/pmol and a Km value of 5.04 ± 1.96 μM for ziprasidone metabolism. nih.gov These recombinant systems are crucial for pinpointing the contribution of individual CYP isoforms and for predicting the potential for drug-drug interactions. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Km | 5.04 ± 1.96 μM | nih.gov |

| Vmax | 28.98 ± 4.56 pmol/min/pmol | nih.gov |

Hepatic Co-culture Systems for Metabolite Profiling Across Species

More advanced in vitro models, such as hepatic co-culture systems, offer a more physiologically relevant environment for studying drug metabolism. These systems, which often co-culture hepatocytes with other cell types, can maintain phenotypic stability for longer periods, allowing for the investigation of multi-generational metabolite production. sciex.com

Micropatterned hepatocyte co-cultures have been used to profile the metabolites of ziprasidone across different species. researchgate.net These systems have shown success in generating major human circulating and excreted metabolites, including this compound. researchgate.net For instance, ziprasidone was incubated with multi-species hepatocyte co-cultures, and metabolites were evaluated at multiple time points up to 168 hours. sciex.com While ziprasidone presented challenges due to poor solubility, these advanced systems were still able to produce key metabolites like this compound. researchgate.net Such models are valuable for providing a more comprehensive picture of a drug's metabolic fate and for better predicting in vivo human metabolite profiles. sciex.com

Pharmacological and Biological Activity Profiling of Ziprasidone Sulfoxide

Receptor Binding Affinities and Ligand Efficacy Studies

The pharmacological activity of antipsychotic agents is largely determined by their binding affinities for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Assessment of Dopamine D2 Receptor Interaction

Ziprasidone (B1663615) sulfoxide (B87167) exhibits a significantly diminished affinity for the dopamine D2 receptor when compared to its parent compound, ziprasidone. Clinical pharmacology reviews have indicated that the binding affinity of ziprasidone sulfoxide for the D2 receptor is less than 1% of that of ziprasidone. fda.gov This profound reduction in binding capacity suggests a negligible direct contribution to the dopamine-modulating effects that underpin the antipsychotic efficacy of ziprasidone.

Evaluation of Serotonin 5-HT2A Receptor Interaction

Similar to its interaction with the D2 receptor, this compound demonstrates a markedly lower affinity for the serotonin 5-HT2A receptor. Its binding affinity is reported to be less than 1% of that observed for the parent drug, ziprasidone. fda.gov The antagonism of 5-HT2A receptors is a key characteristic of atypical antipsychotics, contributing to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. The weak interaction of this compound with this receptor indicates it does not meaningfully participate in these therapeutic effects.

Comparison of Binding Profile with Parent Compound and Other Metabolites

When compared to the parent compound, ziprasidone, which has a high affinity for both D2 and 5-HT2A receptors, this compound is considered pharmacologically inactive. fda.govclevelandclinicmeded.com Ziprasidone's robust binding to these receptors is central to its mechanism of action. In contrast, the sulfoxide metabolite, along with the sulfone metabolite, shows a near-complete loss of affinity for these critical targets. fda.gov While ziprasidone is also metabolized into other compounds like S-methyl-dihydroziprasidone, the focus on the sulfoxide and sulfone metabolites in safety and activity assessments highlights their prominence in circulation. hpra.iempa.se

Interactive Data Table: Comparative Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Relative to Ziprasidone) |

| Ziprasidone | Dopamine D2 | High |

| Ziprasidone | Serotonin 5-HT2A | High |

| This compound | Dopamine D2 | <1% fda.gov |

| This compound | Serotonin 5-HT2A | <1% fda.gov |

| Ziprasidone Sulfone | Dopamine D2 | <1% fda.gov |

| Ziprasidone Sulfone | Serotonin 5-HT2A | <1% fda.gov |

Contribution to Overall Clinical Pharmacodynamics

The clinical effects of a drug are the result of the combined actions of the parent compound and its metabolites.

In Vitro Toxicological Assessment of this compound

Despite its pharmacological inactivity, the toxicological potential of a major metabolite must be considered. In vitro studies provide a preliminary assessment of potential cellular toxicities.

Research has indicated that ziprasidone and its metabolites, as a group, may possess cytotoxic and genotoxic potential in vitro. One study on human peripheral blood lymphocytes demonstrated that ziprasidone and its metabolites could induce cytotoxic effects. researchgate.net Furthermore, specific in vitro testing of this compound has suggested that it shares properties with the parent compound that may predict a QTc-prolonging effect, which is an indicator of potential cardiac effects. mpa.setga.gov.au Another study investigating the drug-drug interaction potential of various sulfone metabolites found that ziprasidone sulfone (a further oxidation product of this compound) showed weak inhibitory potential for the cytochrome P450 enzyme CYP1A2. nih.govnih.gov

Evaluation of Potential Cardiotoxic Effects (e.g., QTc Interval Prolongation)

In vitro testing has suggested that this compound, along with the parent drug and another metabolite, S-methyl-dihydroziprasidone, share properties that may predict a QTc-prolonging effect. tga.gov.au Further preclinical studies have investigated these effects on a mechanistic level. In one key study, the effects of ziprasidone and its human metabolite, identified as M10 (this compound), were evaluated on the action potential duration (APD) in isolated canine Purkinje fibers and on the delayed rectifier potassium current (IKr) in mouse atrial tumor myocytes (AT-1 cells). fda.gov

| Assay | Test System | Compound | Observed Effect | Citation |

|---|---|---|---|---|

| Action Potential Duration (APD90) | Canine Purkinje Fibers | This compound (M10) | Prolonged APD90 in a concentration-related manner. | fda.gov |

| Delayed Rectifier Potassium Current (IKr) | Mouse Atrial Tumor Myocytes (AT-1 cells) | This compound (M10) | Inhibited IKr in a concentration-related manner. | fda.gov |

Genotoxicity and Cytotoxicity Studies (in context of overall ziprasidone metabolism)

The genotoxic and cytotoxic potential of ziprasidone and its metabolites, including this compound, has been evaluated in several in vitro studies. Since ziprasidone is extensively metabolized in the liver, studies often employ a metabolic activation system (S9 mix) to simulate the formation of metabolites and assess their potential effects. nih.govresearchgate.net Approximately one-third of ziprasidone's metabolism is attributed to CYP3A4, which contributes to the formation of this compound. researchgate.netresearchgate.net

Research conducted on human peripheral blood lymphocytes has indicated that ziprasidone and its metabolites possess cytotoxic, cytostatic, and genotoxic potential under laboratory conditions. nih.govresearchgate.net In these studies, lymphocyte cultures treated with ziprasidone showed significant decreases in the mitotic index, proliferation index, and nuclear division index, both with and without the S9 metabolic activator, indicating cytotoxic activity. nih.govresearchgate.net

Furthermore, statistically significant increases in chromosomal aberrations (CAs), the number of aberrant cells, and micronucleus (MN) values were observed in cultures treated with ziprasidone, again both in the presence and absence of the S9 mix. nih.govresearchgate.net This suggests that the metabolites formed from ziprasidone contribute to these genotoxic effects. nih.govresearchgate.net Other assays have shown equivocal results for ziprasidone hydrochloride in in vitro mammalian cell gene mutation and chromosomal aberration assays in human lymphocytes, though a reproducible positive response was noted in one Ames assay strain without metabolic activation. tga.gov.au

| Assay Type | Endpoint Measured | Test System | Finding in the Presence of Metabolic Activation (S9 Mix) | Citation |

|---|---|---|---|---|

| Cytotoxicity | Mitotic Index, Proliferation Index, Nuclear Division Index | Human Peripheral Lymphocytes | Significant decrease, indicating cytotoxic and cytostatic activity. | nih.govresearchgate.net |

| Genotoxicity | Chromosome Aberrations (CAs) & Aberrant Cells | Human Peripheral Lymphocytes | Statistically significant increase. | nih.govresearchgate.net |

| Micronucleus (MN) Test | Human Peripheral Lymphocytes | Statistically significant increase. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Quantitative Determination of Ziprasidone Sulfoxide in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the benchmark for quantifying ziprasidone (B1663615) sulfoxide (B87167) in biological samples due to its superior sensitivity and selectivity. frontiersin.orgfrontiersin.org Validated methods have been developed for the simultaneous determination of ziprasidone and its sulfoxide metabolite in matrices such as plasma and liver microsomes. nih.govfrontiersin.org

Effective chromatographic separation is fundamental to resolving ziprasidone sulfoxide from the parent drug, other metabolites, and endogenous matrix components. A common approach involves reversed-phase chromatography. nih.govfrontiersin.org Optimization focuses on the column chemistry, mobile phase composition, and gradient elution to ensure sharp peaks and short run times.

One validated method employs a BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. nih.govfrontiersin.orgfrontiersin.org The mobile phase consists of a dual-solvent system: 0.1% formic acid in water (Solvent A) and methanol (B129727) (Solvent B). nih.govfrontiersin.org A gradient elution program effectively separates the analytes, with this compound typically eluting earlier than the more lipophilic parent compound, ziprasidone. frontiersin.org

Table 1: Example of LC-MS/MS Chromatographic Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | BEH C18 (2.1 × 100 mm, 1.7 μm) | nih.gov, frontiersin.org, frontiersin.org |

| Column Temperature | 40°C | nih.gov, frontiersin.org, frontiersin.org |

| Mobile Phase A | 0.1% formic acid in water | nih.gov, frontiersin.org |

| Mobile Phase B | Methanol | nih.gov, frontiersin.org |

| Flow Rate | 0.40 mL/min | nih.gov, frontiersin.org |

| Gradient Program | 0–2.5 min: 10% → 90% B2.5–2.8 min: 90% → 10% B2.8–4.5 min: 10% B (re-equilibration) | nih.gov, frontiersin.org |

| Analyte Retention Times | this compound: 1.69 minZiprasidone: 1.94 min | frontiersin.org |

Tandem mass spectrometry detection is typically performed using an electrospray ionization (ESI) source operating in positive mode (ESI+), which is well-suited for the chemical nature of ziprasidone and its metabolites. frontiersin.org The high specificity of the method is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. sci-hub.se

For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. The development of the MRM method involves optimizing the collision energy to produce a stable and abundant product ion for sensitive quantification. frontiersin.orgnih.gov

Table 2: MRM Transitions for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

|---|---|---|---|---|

| This compound | 428.9 | 99 | ESI+ | frontiersin.org |

| Ziprasidone | 413.2 | 194 | ESI+ | frontiersin.org, sci-hub.se |

| Midazolam (Internal Standard) | 326.1 | 291 | ESI+ | frontiersin.org |

Validation of the analytical method is essential to ensure reliable and reproducible results for its intended application. Protocols are followed according to guidelines from regulatory bodies. For the analysis of this compound in biological matrices like plasma, validation includes establishing linearity, accuracy, precision, and recovery. nih.govsci-hub.senih.gov

Linearity : Calibration curves are prepared by spiking blank biological matrix with known concentrations of the analyte. nih.govfrontiersin.org For this compound, methods have demonstrated linearity over concentration ranges such as 1–1,000 ng/mL. nih.govfrontiersin.org

Accuracy and Precision : The accuracy of the method is assessed by comparing the measured concentration to the true concentration, while precision is evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). sci-hub.se Studies report coefficients of variation (a measure of precision) of less than 5% to 15%. nih.govscispace.com

Recovery : The efficiency of the sample extraction process from the biological matrix is determined. sci-hub.se A one-step liquid-liquid extraction or protein precipitation is commonly used to prepare samples for analysis. nih.govfrontiersin.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

While LC-MS/MS is highly sensitive, HPLC methods coupled with fluorescence or ultraviolet detectors offer robust and more accessible alternatives for the quantification of ziprasidone and its metabolites, including this compound. akjournals.comjapsonline.com

HPLC with fluorescence detection provides high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. A liquid chromatographic procedure has been developed for ziprasidone in plasma using its native fluorescence. nih.gov This method can be applied to its fluorescent metabolites. The detection involves setting specific excitation and emission wavelengths to minimize interference from matrix components. nih.gov

Table 3: Example of HPLC-FLD Parameters for Ziprasidone Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase trimethylsilyl (B98337) bonded silica | nih.gov |

| Mobile Phase | 72:28 Phosphate buffer:Acetonitrile (B52724) | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | Excitation: 320 nmEmission: 410 nm | nih.gov |

| Linearity Range | 0.5 to 200 ng/mL | nih.gov |

| Lower Limit of Quantitation | 0.5 ng/mL | nih.gov |

HPLC with UV detection is a widely used, robust technique for quantitative analysis. ijpmbs.comnih.gov Several methods have been developed for determining ziprasidone and its impurities or metabolites in urine and plasma. japsonline.comnih.gov The selection of the detection wavelength is critical and is typically set at an absorption maximum of the analyte to enhance sensitivity. japsonline.comnih.gov For instance, a method for analyzing ziprasidone and its metabolites in urine utilized a detection wavelength of 210 nm. japsonline.com Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection. japsonline.com

Table 4: Example of HPLC-UV Parameters for this compound Analysis in Urine

| Parameter | Condition | Source(s) |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | japsonline.com |

| Column | LUNA® C18(2) (250 mm × 4.6 mm, 5 µm) | japsonline.com |

| Mobile Phase | Acetonitrile - 0.5% Triethylamine (30:70), pH 3.0 | japsonline.com |

| Flow Rate | 1.0 mL/min | japsonline.com |

| Detection Wavelength | 210 nm | japsonline.com |

| Limit of Quantification | 0.125 µg/mL in biomaterial | japsonline.com |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ziprasidone |

| This compound |

| Midazolam |

| Formic Acid |

| Methanol |

| Acetonitrile |

| Triethylamine |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and robust analysis of ziprasidone and its metabolites, including this compound. nih.gov This technology utilizes columns with sub-2 µm particles, which provides significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). scispace.com

A validated LC-MS/MS method was specifically developed for the simultaneous quantification of ziprasidone and this compound. frontiersin.org Chromatographic separation in this method was achieved on a BEH C18 column (2.1 × 100 mm, 1.7 µm) kept at 40°C. frontiersin.org The mobile phase consisted of a gradient mixture of 0.1% formic acid in water and methanol, delivered at a flow rate of 0.40 mL/min. frontiersin.org Another UPLC method developed for ziprasidone and its related substances employed an Acquity UPLC BEH phenyl 1.7-µm column with a simple mobile phase of acetonitrile and water adjusted to pH 2.0 with ortho-phosphoric acid, completing the separation within 5 minutes. nih.gov These methods are noted for their sensitivity and ability to perform simultaneous identification and quantification in a single analytical run. nih.gov

| Parameter | Method 1 Details frontiersin.org | Method 2 Details nih.gov |

|---|---|---|

| Target Analytes | Ziprasidone and this compound | Ziprasidone and its impurities |

| Column | BEH C18 (2.1 × 100 mm, 1.7 µm) | Acquity UPLC BEH Phenyl (1.7 µm) |

| Mobile Phase | A: 0.1% formic acid in water B: Methanol | Acetonitrile and water (pH 2.0 with ortho-phosphoric acid) |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 0.40 mL/min | Not specified |

| Run Time | 4.5 min | 5 min |

| Detection | Tandem Mass Spectrometry (MS/MS) | Not specified (likely UV or MS) |

Microextraction and Sample Preparation Strategies for Biological Samples

Sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. scispace.com For this compound, the primary strategies include liquid-liquid extraction, solid-phase extraction, and protein precipitation. scispace.comscispace.com

| Extraction Solvent(s) | Reported Recovery/Efficiency | Source |

|---|---|---|

| Methyl-t-butyl ether | >84% | nih.gov |

| 20% Methylene dichloride in Pentane | 82% | nih.gov |

| Not specified | 92.57% | researchgate.net |

| Methyl tert-butyl ether–dichloromethane (70:30% v/v) | 79.32% | researchgate.net |

Protein Precipitation

Protein precipitation (PPT) is often the simplest and fastest method for sample preparation, particularly for high-throughput screening. scispace.comscispace.comchromatographyonline.com The most common approach involves the addition of an organic solvent, typically acetonitrile, to the plasma or serum sample. scispace.comscispace.comchromatographyonline.com In one method, plasma samples were treated with a 1:2 ratio of plasma to acetonitrile to precipitate proteins. scispace.com The resulting supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC system or further processed. scispace.comchromatographyonline.com This technique is frequently performed in a 96-well plate format to increase throughput. chromatographyonline.com While fast, PPT may result in less clean extracts compared to LLE or SPE, which can potentially impact the longevity of the analytical column. scispace.com

| Precipitating Agent | Matrix | Procedure Highlight | Source |

|---|---|---|---|

| Acetonitrile | Human Plasma | Simple, robust, supernatant mixed with buffer before injection. | scispace.com |

| Acetonitrile (acidified) | Plasma/Serum | High-throughput 96-well plate format with centrifugation. | chromatographyonline.com |

| Methanol:acetonitrile (1:9, v/v) | Plasma | Used for PPT of ziprasidone and other antidepressants. | scispace.com |

Quality Control and Inter-Laboratory Comparability in Metabolite Quantification

Ensuring the reliability and consistency of bioanalytical data is critical, particularly in clinical and research settings. This is achieved through rigorous method validation and the implementation of quality control (QC) procedures. scispace.com For the quantification of ziprasidone and its metabolites, this involves analyzing QC samples at multiple concentration levels—typically low, medium, and high (LQC, MQC, and HQC)—along with every batch of study samples. scispace.comoup.com

Method validation assesses several key parameters, including precision, accuracy, linearity, specificity, and recovery. scispace.com Regulatory guidelines generally require that the precision, determined as the coefficient of variation (CV), should not exceed 15% for QC samples, and the accuracy should be within ±15% of the nominal value. scispace.comsemanticscholar.org For the lower limit of quantitation (LLOQ), a CV and accuracy limit of 20% is often acceptable. semanticscholar.org

Achieving inter-laboratory comparability, where different laboratories can produce equivalent results for the same sample, is fundamentally dependent on the use of well-characterized and validated methods. While specific inter-laboratory comparison studies for this compound are not widely published, the principles are well-established. The use of standardized reference materials, validated analytical procedures with clearly defined parameters (e.g., column, mobile phase, extraction procedure), and established QC acceptance criteria are all essential prerequisites. scispace.commdpi.com Advanced approaches like Analytical Quality by Design (AQbD) can be employed to build quality and robustness into the method from the outset, further ensuring its reliability and transferability between laboratories. mdpi.com Therapeutic drug monitoring (TDM) programs rely on such robust and reproducible methods to ensure that plasma concentration data is dependable for clinical decision-making. scispace.comnih.gov

Clinical Pharmacokinetic and Interaction Implications of Ziprasidone Sulfoxide

Influence of Drug-Drug Interactions on Ziprasidone (B1663615) Sulfoxide (B87167) Exposure

The concentration of ziprasidone sulfoxide is susceptible to modulation by drugs that induce or inhibit the CYP3A4 enzyme system. Since CYP3A4 is responsible for its formation, any co-administered substance that affects this enzyme can alter the rate at which ziprasidone is converted to this compound, thereby changing the pharmacokinetic profile of both the metabolite and the parent drug. nih.gov

Effects of Cytochrome P450 3A4 Inducers on Metabolite Levels (e.g., Carbamazepine)

CYP3A4 inducers are substances that increase the activity of the enzyme, leading to accelerated metabolism of its substrates. Carbamazepine, a potent inducer of CYP3A4, can enhance the conversion of ziprasidone to this compound. nih.govpsychiatrienet.nl

A clinical study involving healthy volunteers examined the effect of carbamazepine on the pharmacokinetics of ziprasidone. After 25 days of treatment with carbamazepine, the mean peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of ziprasidone were modestly decreased. nih.govdrugs.comnih.gov This reduction in the parent drug's exposure suggests an increased metabolic clearance, consistent with the induction of CYP3A4. nih.govpsychiatrienet.nl Consequently, this enzymatic induction is expected to increase the formation rate and levels of this compound, although direct measurements of the metabolite were not the focus of these studies. The observed changes in parent drug levels were not considered clinically significant. nih.govdrugs.com

Table 1: Effect of Carbamazepine (CYP3A4 Inducer) on Ziprasidone Pharmacokinetics

| Pharmacokinetic Parameter | Mean Decrease with Carbamazepine | Reference |

|---|---|---|

| Ziprasidone AUC (Area Under the Curve) | ~36% | nih.govdrugs.com |

| Ziprasidone Cmax (Peak Plasma Concentration) | ~27% | nih.govdrugs.com |

Effects of Cytochrome P450 3A4 Inhibitors on Metabolite Levels (e.g., Ketoconazole, Quercetin)

In contrast to inducers, CYP3A4 inhibitors slow down the metabolism of ziprasidone, leading to decreased formation of this compound and a corresponding increase in the plasma concentration of the parent drug.

Table 2: Effect of Ketoconazole (CYP3A4 Inhibitor) on Ziprasidone and this compound

| Compound | Pharmacokinetic Parameter | Mean Increase with Ketoconazole | Reference |

|---|---|---|---|

| Ziprasidone | AUC (Area Under the Curve) | ~35-40% | hres.ca |

| Ziprasidone | Cmax (Peak Plasma Concentration) | ~35-40% | hres.ca |

| This compound | Serum Concentration | 8% | hres.ca |

Quercetin: The bioflavonoid quercetin has also been identified as a significant inhibitor of CYP3A4-mediated ziprasidone metabolism. nih.gov In vitro studies using human liver microsomes demonstrated that quercetin inhibits the formation of this compound through a mixed inhibitory mechanism. nih.gov The half-maximal inhibitory concentration (IC50) value was determined to be 24.07 ± 2.56 μM in human liver microsomes, indicating a potent inhibitory effect. nih.gov This inhibition of CYP3A4 would be expected to decrease the formation of this compound and elevate plasma levels of the parent drug. nih.gov

Implications for Therapeutic Efficacy and Safety of Parent Drug

Alterations in the formation of this compound directly and inversely impact the systemic exposure of the parent drug, ziprasidone.

Inducers: By increasing the metabolic conversion of ziprasidone to this compound, CYP3A4 inducers like carbamazepine cause a modest reduction in the plasma levels of the active drug. nih.govdrugs.com While this could theoretically reduce therapeutic efficacy, clinical studies have suggested that the magnitude of this interaction is not significant enough to necessitate dose adjustments for ziprasidone. nih.govpsychiatrienet.nldrugs.com

Inhibitors: By slowing the formation of this compound, CYP3A4 inhibitors like ketoconazole and quercetin lead to higher plasma concentrations of ziprasidone. nih.govnih.gov This elevated exposure could increase the risk of concentration-dependent adverse effects. However, dedicated interaction studies concluded that the modest increase in ziprasidone levels caused by ketoconazole was not considered clinically relevant. nih.gov

Pharmacogenetic Considerations in this compound Metabolism

Genetic variations in the genes encoding metabolic enzymes can lead to significant interindividual differences in drug metabolism, affecting both efficacy and safety.

Impact of CYP3A4 Genetic Polymorphisms on Metabolite Formation Rates

The CYP3A4 enzyme exhibits substantial genetic polymorphism, which leads to variability in its metabolic activity. nih.gov This genetic diversity can directly influence the rate at which ziprasidone is converted to this compound.

Research has identified numerous CYP3A4 alleles that result in altered enzyme function. nih.gov A study analyzing the metabolic capabilities of various CYP3A4 genetic variants found distinct efficiencies in ziprasidone metabolism. For instance, variants such as CYP3A4.3, CYP3A4.15, and CYP3A4.33 demonstrated elevated clearance of ziprasidone, which would correspond to a higher rate of this compound formation. nih.gov Conversely, variants like CYP3A4.24, CYP3A4.31, and CYP3A4.34 showed reduced metabolic activity, which would lead to a slower formation of this compound and consequently higher levels of the parent drug. nih.gov These findings highlight that an individual's CYP3A4 genotype is a key determinant of their metabolic profile for ziprasidone. nih.gov

Table 3: Metabolic Efficiency of CYP3A4 Variants on Ziprasidone

| CYP3A4 Variant | Metabolic Efficiency (Clearance) | Expected Impact on this compound Formation | Reference |

|---|---|---|---|

| CYP3A4.3, CYP3A4.15, CYP3A4.33 | Elevated | Increased Rate | nih.gov |

| CYP3A4.24, CYP3A4.31, CYP3A4.34 | Reduced | Decreased Rate | nih.gov |

Variability in Metabolite Concentrations Across Ethnic Populations

The frequency of genetic polymorphisms in drug-metabolizing enzymes often varies among different ethnic populations, which can contribute to observed differences in drug response. frontiersin.orgovid.com

Studies comparing the pharmacokinetics of the parent drug, ziprasidone, have yielded mixed results regarding ethnic differences. One study found that Han Chinese patients might have a slower metabolism for ziprasidone compared to Mongolian patients, as indicated by a higher plasma concentration-to-dose ratio. nih.gov This suggests potential genetic differences in metabolism between these two Asian populations. nih.gov Another review suggested that East Asian populations, in general, may have about 40% higher plasma concentrations of ziprasidone compared to Western populations for a given dose. nih.gov However, a separate study concluded that the efficacy and safety profiles of ziprasidone were similar between African-American and white patients with schizophrenia. nih.gov

While these studies point to some ethnic variability in the disposition of the parent drug, there is a lack of specific research directly comparing the plasma concentrations of the this compound metabolite across different ethnic populations. Therefore, it remains unclear how genetic and ethnic factors translate to variability in the levels of this specific metabolite.

Role in Pharmacovigilance and Safety Assessment

Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. Within this framework, understanding the metabolic profile of a drug is critical. For ziprasidone, a significant portion is converted into metabolites, including this compound. psychopharmacologyinstitute.com Although classified as a major circulating metabolite, this compound is considered pharmacologically inactive. fda.govclevelandclinicmeded.com Its role in the safety profile of the parent drug is therefore evaluated based on its potential for accumulation and off-target effects, rather than primary pharmacological activity.

Monitoring Metabolite Levels in Specific Patient Cohorts

While routine therapeutic drug monitoring (TDM) for ziprasidone typically focuses on the parent drug and its active metabolite, S-methyl-dihydroziprasidone (SMDZ), monitoring inactive metabolites like this compound could be pertinent in specific patient populations. nih.gov Patients with compromised metabolic or elimination pathways, such as those with hepatic or renal impairment, represent cohorts where metabolite accumulation is a potential concern.

Ziprasidone is extensively metabolized, with less than 1% excreted unchanged in the urine. fda.gov The cytochrome P450 3A4 (CYP3A4) isoenzyme is primarily responsible for the oxidative pathway that produces this compound. psychopharmacologyinstitute.comclevelandclinicmeded.com Although dosage adjustments of ziprasidone are generally not required for renal impairment, the elimination of its metabolites in this condition has not been extensively detailed. fda.gov Therefore, in patients with severe renal or hepatic disease, there is a theoretical risk that inactive metabolites could accumulate to concentrations much higher than those observed in patients with normal organ function. Monitoring in these specific cohorts could provide valuable data to ensure that the accumulation of an inactive metabolite does not contribute to unforeseen adverse events.

Table 1: Rationale for Monitoring this compound in Specific Cohorts

| Patient Cohort | Rationale for Monitoring | Key Considerations |

| Patients with Hepatic Impairment | Ziprasidone is primarily cleared via hepatic metabolism, with CYP3A4 mediating the formation of this compound. psychopharmacologyinstitute.com | Reduced liver function could alter metabolic pathways, potentially leading to the accumulation of both parent drug and metabolites. |

| Patients with Renal Impairment | While renal clearance of the parent drug is minimal, the excipient in the intramuscular formulation is cleared renally. fda.gov The impact of renal impairment on the clearance of metabolites like the sulfoxide is not fully characterized. fda.gov | Accumulation of metabolites could occur if they rely on renal pathways for final elimination. |

| Elderly Patients | Age-related declines in hepatic and renal function are common. | Potential for altered pharmacokinetics, leading to higher exposure to both parent drug and metabolites. |

| Polypharmacy Patients | Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole) can increase ziprasidone concentrations by about 30-40%. fda.gov | This could also lead to a corresponding increase in metabolite levels, including this compound. |

Relevance of Inactive Metabolites in Drug Safety Profiles

The assessment of drug metabolites, regardless of their pharmacological activity, is a cornerstone of modern drug safety evaluation. nih.gov An "inactive" classification typically refers to a lack of significant affinity for the primary therapeutic targets of the parent drug. In the case of this compound, it possesses less than 1% of the binding affinity of the parent compound for dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors. fda.gov

However, the relevance of an inactive metabolite to a drug's safety profile is not solely determined by its activity at the primary target. High concentrations of any xenobiotic substance, including inactive metabolites, can potentially lead to off-target toxicities or idiosyncratic drug reactions. nih.gov Therefore, regulatory agencies require a thorough characterization of all major metabolites.

Table 2: Comparative Receptor Binding Affinity

| Compound | Target Receptor | Relative Binding Affinity |

| Ziprasidone | Dopamine D2 | High |

| Ziprasidone | Serotonin 5HT2A | High |

| This compound | Dopamine D2 | <1% of parent compound fda.gov |

| This compound | Serotonin 5HT2A | <1% of parent compound fda.gov |

Cross-Species Extrapolation of Metabolite Data in Preclinical-to-Clinical Translation

The extrapolation of metabolic data from preclinical animal models to humans is a critical step in drug development, essential for predicting human pharmacokinetics and potential toxicities. researchgate.netscienceopen.com Differences in drug metabolism between species can significantly impact the translation of safety and efficacy data from animals to humans. nih.gov For a drug like ziprasidone, which undergoes extensive metabolism, it is crucial to understand if preclinical species generate a similar profile of metabolites, both qualitatively and quantitatively, to that seen in humans.

Ideally, the animal species used in toxicology studies should produce the major human metabolites, including this compound, at concentrations that are comparable to or greater than those observed in humans. This ensures that the toxicological assessment in animals adequately covers any potential risks associated with the metabolites. If a major human metabolite is not formed in preclinical species, or is formed at much lower levels, separate safety testing of that metabolite may be required.

Variations in the expression and activity of metabolic enzymes, such as the CYP450 family and aldehyde oxidase, across species can lead to different metabolic profiles. nih.gov For ziprasidone, both CYP3A4 and aldehyde oxidase are key enzymes in its metabolism. researchgate.netclinpgx.org The successful preclinical-to-clinical translation of ziprasidone's safety profile relied on identifying animal models that adequately replicated the human metabolic pathways, ensuring that exposure to metabolites like this compound was appropriately evaluated before clinical trials commenced.

Emerging Research Avenues and Future Perspectives

Advanced Computational Modeling and Simulation of Metabolite Kinetics

The application of advanced computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is a promising frontier for understanding the kinetics of ziprasidone (B1663615) sulfoxide (B87167). While PBPK models have been developed for the parent drug, ziprasidone, to predict its pharmacokinetic profile in various populations, a dedicated focus on its sulfoxide metabolite is the next logical step.

Future research will likely involve the development of sophisticated PBPK models that specifically simulate the formation, distribution, and elimination of ziprasidone sulfoxide. These models can integrate a multitude of physiological and biochemical data, including:

Enzyme Kinetics: Detailed in vitro data on the kinetics of the enzymes responsible for the oxidation of ziprasidone to this compound, primarily cytochrome P450 3A4 (CYP3A4) and potentially other enzymes, will be crucial inputs.

Transporter Proteins: Information on the role of various transporter proteins in the influx and efflux of this compound in different tissues will enhance model accuracy.

Genetic Polymorphisms: Incorporating data on genetic variations in metabolizing enzymes like CYP3A4 will allow these models to predict inter-individual variability in this compound levels.

Molecular docking simulations can further elucidate the binding interactions between ziprasidone and the active site of metabolizing enzymes, providing a molecular-level understanding of the formation of this compound. By simulating various physiological and pathological conditions, these advanced models will be instrumental in predicting the impact of factors like organ impairment, drug-drug interactions, and genetic predispositions on the kinetic profile of this compound.

Proteomic and Metabolomic Approaches in Elucidating Metabolic Networks

Proteomic and metabolomic technologies offer a systems-level view of the biochemical changes induced by drugs and their metabolites. The application of these "omics" approaches to ziprasidone therapy can provide a comprehensive understanding of the metabolic networks in which this compound is involved.

Future research in this area will likely focus on:

Identifying Protein Signatures: Quantitative proteomics can be employed to identify changes in the expression of key proteins in response to ziprasidone and this compound. This could include metabolizing enzymes, transporter proteins, and other proteins whose expression may be modulated by the presence of the metabolite.

Mapping Metabolic Pathways: Metabolomic analyses of biological samples (e.g., plasma, urine) from patients treated with ziprasidone can reveal alterations in endogenous metabolite profiles. By correlating these changes with the levels of this compound, researchers can map the metabolic pathways influenced by this metabolite.

Network Biology: Integrating proteomic and metabolomic data will enable the construction of detailed metabolic network models. These models can visualize the complex interplay between this compound and various cellular components, offering insights into its potential downstream effects.

These approaches will be critical in moving beyond a simple understanding of this compound as a metabolic byproduct to potentially uncovering novel biological activities or its role as a biomarker for specific metabolic phenotypes.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive measurement of this compound in biological matrices is fundamental to advancing research in this area. While established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography (UPLC) have been instrumental, the development of novel analytical techniques promises even greater sensitivity and specificity.

Future advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more detailed structural information, aiding in the unequivocal identification of this compound and distinguishing it from other closely related metabolites.

Miniaturization and Automation: The development of miniaturized and automated analytical platforms can increase throughput and reduce sample volume requirements, making it more feasible to conduct large-scale clinical studies monitoring this compound levels.

These novel analytical techniques will be crucial for obtaining high-quality data in pharmacokinetic studies, therapeutic drug monitoring, and metabolomic research, ultimately leading to a more precise understanding of the role of this compound.

| Technique | Principle | Application to this compound Analysis | Potential Advantages |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | Quantitative analysis in biological fluids (plasma, urine). psychscenehub.com | High sensitivity and specificity. |

| UPLC-MS/MS | Utilizes smaller particle size columns for faster and more efficient separations compared to conventional HPLC. | Rapid and high-throughput analysis of ziprasidone and its metabolites. | Reduced analysis time and solvent consumption. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident elemental composition determination. | Unambiguous identification and structural elucidation of novel or unexpected metabolites. | Increased confidence in metabolite identification. |

Long-term Observational Studies on Metabolite Profiles and Patient Outcomes

While short-term pharmacokinetic studies provide valuable information, long-term observational studies are essential to understand the clinical relevance of this compound. Such studies can correlate the metabolite profiles of patients with their long-term therapeutic outcomes and the emergence of any adverse effects.

Future research should focus on prospective, long-term studies that:

Monitor Metabolite Levels Over Time: Regularly monitor the plasma concentrations of ziprasidone and this compound in a large cohort of patients receiving chronic ziprasidone therapy.

Correlate with Clinical Efficacy: Assess the relationship between the ratio of ziprasidone to this compound and clinical response, including improvement in symptoms and relapse rates.

Investigate Links to Adverse Effects: Explore potential associations between high or low levels of this compound and the development of metabolic side effects or other adverse events.

Consider Genetic Factors: Incorporate pharmacogenomic data to investigate how genetic variations in metabolizing enzymes influence long-term metabolite profiles and patient outcomes.

The findings from these studies will be critical in determining whether monitoring of this compound has a place in routine clinical practice to optimize treatment and minimize risks.

| Study Focus | Key Parameters to Measure | Potential Clinical Implications |

|---|---|---|

| Therapeutic Efficacy | Ziprasidone and this compound concentrations, Clinical rating scales (e.g., PANSS, YMRS) | Identification of a therapeutic window for the metabolite or parent/metabolite ratio. |

| Adverse Effects | Metabolite levels, Weight, BMI, Lipid profile, Glucose levels | Early identification of patients at risk for metabolic disturbances. |

| Pharmacogenomics | Metabolite profiles, Genotyping for CYP3A4 and other relevant enzymes | Personalized dosing recommendations based on genetic makeup. |

Integration of Metabolite Research into Precision Medicine Initiatives for Antipsychotics

The ultimate goal of studying this compound is to contribute to the development of precision medicine approaches for antipsychotic therapy. By integrating data on metabolite levels with genomic, proteomic, and clinical information, it may be possible to tailor ziprasidone treatment to the individual patient.

Future precision medicine initiatives will likely involve:

Developing Predictive Biomarkers: Investigating whether the baseline or early-treatment levels of this compound can serve as a biomarker to predict a patient's response to ziprasidone or their susceptibility to adverse effects.

Pharmacogenomic-Guided Dosing: Combining pharmacogenomic testing (e.g., for CYP3A4 variants) with therapeutic drug monitoring of both ziprasidone and this compound to develop personalized dosing algorithms.

Systems Pharmacology Models: Creating comprehensive systems pharmacology models that integrate all available data to simulate treatment outcomes and guide clinical decision-making.

The integration of this compound research into these initiatives holds the potential to move beyond the current "one-size-fits-all" approach to antipsychotic treatment and usher in an era of more personalized and effective care for individuals with serious mental illness.

Q & A

Q. What are the established synthetic pathways for producing Ziprasidone Sulfoxide, and what analytical methods validate its purity?

this compound is synthesized via oxidative metabolism of Ziprasidone, primarily through cytochrome P450 (CYP) enzymes. In vitro synthesis can involve controlled oxidation of Ziprasidone using reagents like hydrogen peroxide or enzymatic systems. Analytical validation typically employs high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards. For purity assessment, system suitability tests (e.g., resolution ≥1.5 between this compound and related impurities) and relative standard deviation (RSD ≤10%) are critical .

Q. How do researchers characterize the stability of this compound under varying physiological conditions?

Stability studies use accelerated degradation protocols (e.g., exposure to light, heat, or acidic/alkaline conditions) followed by LC-MS/MS analysis. Key parameters include degradation kinetics and identification of breakdown products. For instance, under acidic conditions, this compound may undergo retro-cyclization, necessitating pH-controlled storage solutions in experimental settings .

Q. What chromatographic techniques are optimal for distinguishing this compound from its parent drug and other metabolites?

Reverse-phase HPLC with a C18 column and mobile phases containing acetonitrile and phosphate buffer (pH 3.0) is widely used. Method validation requires resolution ≥6.0 between this compound and structurally similar metabolites (e.g., Ziprasidone sulfone). Mass spectrometry further confirms identity through fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the CYP inhibition potential of this compound in vitro?

CYP inhibition assays involve human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Incubations with probe substrates (e.g., midazolam for CYP3A4) and varying concentrations of this compound determine IC50 values. Positive controls (e.g., ketoconazole) and negative controls (solvent-only) are mandatory. Statistical analysis should account for non-linear kinetics and metabolite-mediated inhibition .

Q. How do researchers reconcile contradictory data on the pharmacokinetic behavior of this compound across species?

Species-specific differences in CYP expression and metabolic clearance require cross-species comparative studies. For example, rat models may overestimate sulfoxide accumulation due to lower sulfone formation rates. Physiologically based pharmacokinetic (PBPK) modeling can extrapolate in vitro data to predict human exposure, but validation against clinical plasma samples is essential .

Q. What methodologies address the challenges of quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity in plasma or brain homogenates. Matrix effects are mitigated using isotope-labeled internal standards (e.g., deuterated this compound). Calibration curves must cover clinically relevant concentrations (0.1–100 ng/mL), with precision (RSD ≤15%) and accuracy (85–115%) validated per FDA guidelines .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models refine risk assessments for this compound-mediated drug interactions?

IVIVE integrates hepatic intrinsic clearance (from microsomal stability assays) and plasma protein binding data to predict systemic exposure. For instance, if this compound shows potent CYP2C8 inhibition in vitro but low free plasma concentrations in vivo, the clinical risk may be negligible. Uncertainty analysis should quantify variability in enzyme abundance and binding affinity .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting reports on the neuropharmacological activity of this compound?

Discrepancies may arise from assay conditions (e.g., receptor binding vs. functional cAMP assays). Meta-analyses should evaluate study quality using tools like GRADE, prioritizing studies with blinded design, adequate sample sizes, and validated endpoints. For example, sulfoxide’s D2 receptor binding affinity may differ between rodent and human striatal preparations due to assay pH or temperature .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in toxicokinetic parameters. Hill slope coefficients quantify steepness of dose-response curves, while Bayesian methods incorporate prior data (e.g., from parent drug studies) to reduce uncertainty in low-dose extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.